![molecular formula C12H13N3O2S B1651854 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide CAS No. 1351623-36-3](/img/structure/B1651854.png)
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide
Overview
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide, also known as HET0016, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2003 and has since been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones : These compounds are synthesized using a method involving ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates, which are derived from various substituted hydrazines. These compounds have potential pharmaceutical applications due to their unique structural properties (Ochi & Miyasaka, 1983).
Regioselective Synthesis of Ethyl Pyrazole Carboxylates : This involves the synthesis of ethyl pyrazole carboxylates under specific conditions, which could have implications in pharmaceutical chemistry (Machado et al., 2011).
Cytotoxicity and Antitumor Applications
Cytotoxicity of Pyrazole Derivatives : Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against certain cancer cells, highlighting their potential as anticancer agents (Hassan, Hafez & Osman, 2014).
Antitumor and Antioxidant Activities : Cyanoacetamide derivatives, including those related to pyrazine carboxamide, have shown promise in antitumor and antioxidant applications, suggesting their potential in cancer therapy (Bialy & Gouda, 2011).
Antiviral Applications
- Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives have been found to possess significant antiviral activities against the bird flu influenza (H5N1), indicating their potential use in treating viral infections (Hebishy, Salama & Elgemeie, 2020).
Other Applications
Inhibition of Ethylene Biosynthesis : Pyrazine derivatives have been identified as inhibitors of ethylene biosynthesis in plants, suggesting their use in agriculture to control fruit ripening and flower senescence (Sun et al., 2017).
Fluorescent Tracer Agents : Hydrophilic pyrazine dyes have been evaluated for use as fluorescent glomerular filtration rate (GFR) tracer agents, indicating their potential in medical diagnostics (Rajagopalan et al., 2011).
Samarium-Selective Membrane Sensor : A study found that pyrazine carboxamide derivatives could be used to create a novel samarium-selective membrane sensor, demonstrating their utility in chemical sensing applications (Ganjali et al., 2003).
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-2-5-18-11(8)10(16)7-15-12(17)9-6-13-3-4-14-9/h2-6,10,16H,7H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAXOTQLQWEARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=NC=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175250 | |
Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351623-36-3 | |
Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351623-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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